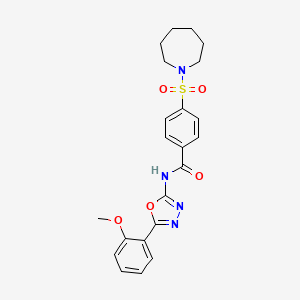![molecular formula C8H9IN2O3 B2664553 Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate CAS No. 2226182-91-6](/img/structure/B2664553.png)
Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate is a chemical compound characterized by its unique structure, which includes an iodine atom, a pyrazolo[5,1-b][1,3]oxazole ring, and an ethyl carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate typically involves multiple steps, starting with the formation of the pyrazolo[5,1-b][1,3]oxazole ring. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The iodination step is usually achieved using iodine or an iodinating agent, followed by esterification to introduce the ethyl carboxylate group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or iodide derivatives.
Reduction: The compound can be reduced to remove the iodine atom, resulting in different structural analogs.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or sodium hypochlorite.
Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution reactions often involve nucleophiles and suitable solvents.
Major Products Formed:
Scientific Research Applications
Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate: Lacks the iodine atom.
Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate: Similar structure with bromine instead of iodine.
Ethyl 7-chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate: Similar structure with chlorine instead of iodine.
Uniqueness: Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties compared to its bromo- and chloro- analogs. This iodine atom can significantly influence the compound's reactivity and interaction with biological targets.
Properties
IUPAC Name |
ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O3/c1-2-13-8(12)6-5(9)7-11(10-6)3-4-14-7/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMXLWOQIRLXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCOC2=C1I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-ethylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide](/img/structure/B2664477.png)
![2-[(3,5-difluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2664478.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide](/img/structure/B2664482.png)
![N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2664483.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2664486.png)



![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2664492.png)
![N-(2-chlorophenyl)-4-{4-[(dimethylsulfamoyl)amino]phenyl}-1,3-thiazol-2-amine](/img/structure/B2664493.png)
